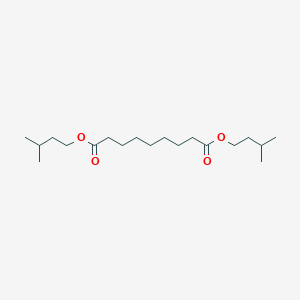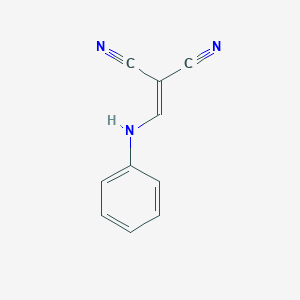
4-(2-Bromoethyl)benzoato de metilo
Descripción general
Descripción
Methyl 4-(2-bromoethyl)benzoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless or white to yellow solid or liquid, depending on its purity and storage conditions . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Aplicaciones Científicas De Investigación
Methyl 4-(2-bromoethyl)benzoate is used in various scientific research applications:
Mecanismo De Acción
Target of Action
Methyl 4-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2
Mode of Action
They can undergo nucleophilic substitution reactions , which could potentially lead to the modification of biomolecules in the cell. This reactivity might be responsible for the compound’s biological effects.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (2431 g/mol) , may influence its pharmacokinetic behavior.
Análisis Bioquímico
Biochemical Properties
It is known that benzylic halides, such as Methyl 4-(2-bromoethyl)benzoate, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzylic position can be replaced by other groups, potentially allowing Methyl 4-(2-bromoethyl)benzoate to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.
Molecular Mechanism
It is known that benzylic halides can participate in nucleophilic substitution reactions . This suggests that Methyl 4-(2-bromoethyl)benzoate could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through these reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(2-bromoethyl)benzoate can be synthesized through the esterification of 4-(2-bromoethyl)benzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction mixture is typically refluxed overnight to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of methyl 4-(2-bromoethyl)benzoate follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(2-bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzylic position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The primary alcohol, 4-(2-hydroxyethyl)benzoate.
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Comparación Con Compuestos Similares
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(2-chloroethyl)benzoate
- Methyl 4-(2-fluoroethyl)benzoate
Comparison: Methyl 4-(2-bromoethyl)benzoate is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine or fluorine. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations .
Propiedades
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136333-97-6 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)




![ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate](/img/structure/B179062.png)




